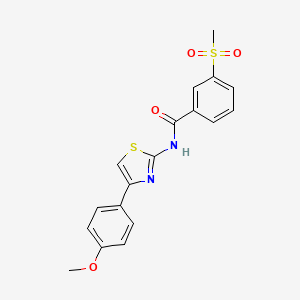

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-24-14-8-6-12(7-9-14)16-11-25-18(19-16)20-17(21)13-4-3-5-15(10-13)26(2,22)23/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYKDRXMWZMANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy-substituted benzene ring reacts with an electrophile.

Attachment of the Methylsulfonylbenzamide Moiety: The final step involves the coupling of the thiazole derivative with a methylsulfonylbenzamide precursor, typically using coupling reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid), while nucleophilic substitution reactions may use nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can be compared with other thiazole derivatives, such as:

2-Aminothiazole: Known for its antimicrobial properties.

Thiazole Orange: Used as a fluorescent dye in biological research.

Thiazole Yellow: Employed in the synthesis of organic materials with electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Methoxyphenyl Group : A phenyl ring substituted with a methoxy group, which enhances lipophilicity and biological activity.

- Methylsulfonyl Group : A sulfonyl moiety that may contribute to the compound's reactivity and interaction with biological targets.

Molecular Formula : C18H18N2O4S

Molecular Weight : 358.47 g/mol

CAS Number : 896284-84-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Binding to specific receptors can influence signal transduction pathways, affecting cell proliferation and survival.

- Gene Expression Regulation : The compound may modulate the expression of genes associated with cancer progression or antimicrobial resistance.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. In particular, this compound has shown promise in inhibiting the growth of various cancer cell lines.

The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances cytotoxicity, likely due to increased lipophilicity and improved binding affinity to target proteins.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Preliminary studies have demonstrated effectiveness against a range of bacterial strains, comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 25 µg/mL | |

| Escherichia coli | < 50 µg/mL |

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

-

Anticancer Study on HCT-15 Cells :

A study assessed the efficacy of this compound against HCT-15 colon carcinoma cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating potent cytotoxicity. -

Antimicrobial Efficacy Against Resistant Strains :

In another investigation, the compound was tested against antibiotic-resistant strains of Staphylococcus aureus. Results showed that it retained significant antimicrobial activity, suggesting potential as a therapeutic agent for resistant infections.

Q & A

Q. Critical Conditions :

- Stoichiometric balance of α-haloketone and thioamide.

- Solvent choice (ethanol or DMF) impacts reaction rate and purity.

How does the methylsulfonyl group affect pharmacokinetic properties?

Q. Advanced

- Solubility : The polar sulfonyl group improves aqueous solubility, critical for in vitro assays.

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism (e.g., cytochrome P450), potentially extending half-life. Compare with analogs lacking this group using hepatic microsome assays .

Q. Methodological Validation :

- Measure logP (lipophilicity) via HPLC.

- Perform stability assays in liver microsomes with LC-MS quantification.

What analytical techniques confirm the compound’s structure?

Q. Basic

- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm), methylsulfonyl (δ 3.3–3.6 ppm), and methoxy (δ 3.8 ppm) groups are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 381 for methylsulfonyl derivatives) confirm molecular weight .

- IR Spectroscopy : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

How can in silico docking predictions for protein targets be validated experimentally?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified targets (e.g., kinases).

- Enzymatic Assays : Test inhibition of tyrosinase or GSK3β (IC50 values). For example, similar benzamides inhibit tyrosinase at µM ranges .

- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., NCI-60 panel) .

What synthetic impurities arise, and how are they mitigated?

Q. Advanced

- Common By-Products :

- Unreacted α-haloketone or thiourea.

- Di-substituted thiazoles from excess reagents.

- Mitigation :

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Use HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

How does the 4-methoxyphenyl substituent influence SAR?

Q. Advanced

-

SAR Studies : Replace 4-methoxyphenyl with other aryl groups (e.g., 4-trifluoromethyl, 4-chloro) and compare activity. For example:

Substituent Antitumor IC50 (µM) Source 4-Methoxyphenyl 4.2 4-Trifluoromethyl 2.8 -

Key Finding : Electron-withdrawing groups (e.g., CF₃) enhance activity against kinases .

What challenges occur when scaling up synthesis?

Q. Advanced

- Exothermic Reactions : Control temperature during cyclocondensation to avoid side reactions.

- Solvent Volume : Switch from ethanol to toluene for easier large-scale reflux.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.